molecular formula C20H20FN3OS B12034221 1-amino-5-ethyl-N-(4-fluorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

1-amino-5-ethyl-N-(4-fluorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Cat. No.: B12034221
M. Wt: 369.5 g/mol
InChI Key: ZRWXFFKBCLGDRG-UHFFFAOYSA-N
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Description

1-amino-5-ethyl-N-(4-fluorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thienoisoquinoline core with an amino group, an ethyl substituent, and a fluorophenyl group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-5-ethyl-N-(4-fluorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Thienoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable thienyl precursor and an isoquinoline derivative under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination, depending on the available functional groups on the intermediate compounds.

    Ethyl Substitution: The ethyl group can be added through alkylation reactions using ethyl halides or ethylating agents.

    Attachment of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated intermediate.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield, cost, and safety. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase selectivity.

    Green Chemistry Principles: Minimizing waste and using environmentally benign solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

1-amino-5-ethyl-N-(4-fluorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs targeting neurological disorders, cancer, or infectious diseases.

    Biological Research: Studying its interactions with biological macromolecules and its effects on cellular pathways.

    Materials Science: Exploring its properties as a component in organic electronic materials or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets could include:

    Neuroreceptors: Modulating neurotransmitter release or uptake.

    Enzymes: Inhibiting or activating key enzymes in metabolic pathways.

    DNA/RNA: Intercalating into nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-5-ethyl-N-(4-chlorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
  • 1-amino-5-ethyl-N-(4-bromophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide
  • 1-amino-5-ethyl-N-(4-methylphenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

Uniqueness

The presence of the fluorophenyl group in 1-amino-5-ethyl-N-(4-fluorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide imparts unique electronic properties, potentially enhancing its binding affinity to biological targets and its stability under physiological conditions. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H20FN3OS

Molecular Weight

369.5 g/mol

IUPAC Name

1-amino-5-ethyl-N-(4-fluorophenyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide

InChI

InChI=1S/C20H20FN3OS/c1-2-15-13-5-3-4-6-14(13)16-17(22)18(26-20(16)24-15)19(25)23-12-9-7-11(21)8-10-12/h7-10H,2-6,22H2,1H3,(H,23,25)

InChI Key

ZRWXFFKBCLGDRG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)NC4=CC=C(C=C4)F)N

Origin of Product

United States

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